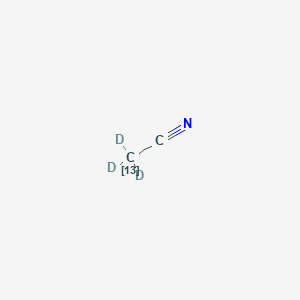

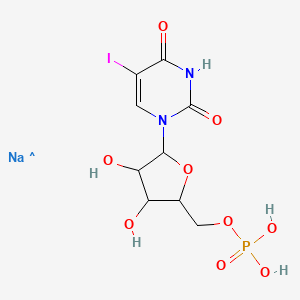

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[3-(Dietilmetil-azanium)propil]-3,8-diamino-6-fenilfenantridin-5-io; dihidroyoduro, también conocido como yoduro de propidio, es una tinción fluorescente que se une a los ácidos nucleicos. Se utiliza ampliamente en biología molecular para teñir células y evaluar la viabilidad celular. Este compuesto es particularmente útil en citometría de flujo y microscopía de fluorescencia debido a su capacidad para teñir selectivamente las células muertas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-[3-(Dietilmetil-azanium)propil]-3,8-diamino-6-fenilfenantridin-5-io; dihidroyoduro involucra varios pasos:

Materiales de partida: La síntesis comienza con la preparación de 3,8-diamino-6-fenilfenantridina.

Reacción con agentes alquilantes: El derivado de fenantridina luego se hace reaccionar con dietilmetilamina en presencia de un agente alquilante para formar el compuesto de amonio cuaternario.

Yodación: El paso final involucra la adición de yodo para formar la sal de dihidroyoduro.

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a granel: Se utilizan grandes cantidades de materiales de partida para asegurar un alto rendimiento.

Purificación: El producto se purifica utilizando técnicas como la recristalización y la cromatografía para lograr la pureza deseada.

Control de calidad: El producto final se somete a un control de calidad riguroso para garantizar la consistencia y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

5-[3-(Dietilmetil-azanium)propil]-3,8-diamino-6-fenilfenantridin-5-io; dihidroyoduro experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar el anillo de fenantridina, alterando sus propiedades de fluorescencia.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos amino, para formar varios derivados.

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.

Productos principales

Aplicaciones Científicas De Investigación

5-[3-(Dietilmetil-azanium)propil]-3,8-diamino-6-fenilfenantridin-5-io; dihidroyoduro tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como una sonda fluorescente para estudiar las interacciones de ácidos nucleicos.

Biología: Se emplea en ensayos de viabilidad celular para distinguir entre células vivas y muertas.

Medicina: Se investiga su potencial en el diagnóstico y tratamiento del cáncer debido a su capacidad para unirse al ADN.

Industria: Se utiliza en el desarrollo de kits de diagnóstico y herramientas de investigación.

Mecanismo De Acción

El compuesto ejerce sus efectos intercalándose en la doble hélice del ADN. Esta intercalación interrumpe la estructura normal del ADN, lo que lo convierte en una herramienta efectiva para teñir e identificar ácidos nucleicos. Los objetivos moleculares incluyen la columna vertebral de fosfato y los pares de bases del ADN. Las vías involucradas en su acción están principalmente relacionadas con su capacidad para unirse a los ácidos nucleicos y fluorescer en condiciones específicas.

Comparación Con Compuestos Similares

Compuestos similares

Bromuro de etidio: Otra tinción fluorescente utilizada para la tinción de ácidos nucleicos pero con diferentes propiedades espectrales.

Naranja de acridina: Un colorante catiónico fluorescente selectivo para ácidos nucleicos utilizado en estudios del ciclo celular.

DAPI (4’,6-diamidino-2-fenilindol): Una tinción fluorescente que se une fuertemente a regiones ricas en adenina-timina en el ADN.

Unicidad

5-[3-(Dietilmetil-azanium)propil]-3,8-diamino-6-fenilfenantridin-5-io; dihidroyoduro es único debido a su alta especificidad para las células muertas y su capacidad para ser utilizado en combinación con otros colorantes para la obtención de imágenes de fluorescencia multicolor. Sus propiedades de fluorescencia distintas lo convierten en una herramienta valiosa en diversas aplicaciones de investigación.

Propiedades

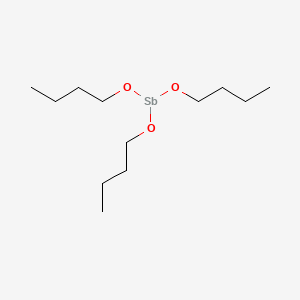

Fórmula molecular |

C27H36I2N4+2 |

|---|---|

Peso molecular |

670.4 g/mol |

Nombre IUPAC |

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide |

InChI |

InChI=1S/C27H33N4.2HI/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;2*1H/q+1;;/p+1 |

Clave InChI |

XJMOSONTPMZWPB-UHFFFAOYSA-O |

SMILES canónico |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.I.I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)